molecular formula C49H76O14 B13837758 7-O-Methyl ivermectin B1A

7-O-Methyl ivermectin B1A

Cat. No.: B13837758
M. Wt: 889.1 g/mol
InChI Key: AMYMNGXADZZKER-BVULNTBZSA-N
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Description

7-O-Methyl ivermectin B1A is a derivative of ivermectin, a well-known antiparasitic agent. Ivermectin itself is derived from avermectins, a class of highly-active broad-spectrum antiparasitic agents isolated from the fermentation products of Streptomyces avermitilis. This compound is an analogue of ivermectin B1A, which has been modified to enhance its properties for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-O-Methyl ivermectin B1A involves several steps, starting from the natural product avermectin. The process typically includes:

Industrial Production Methods

Industrial production of this compound involves fermentation of Streptomyces avermitilis followed by chemical modification. The fermentation process is optimized to maximize the yield of the desired avermectin derivatives, which are then chemically modified to produce this compound .

Chemical Reactions Analysis

Types of Reactions

7-O-Methyl ivermectin B1A undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to keto groups.

    Reduction: Reduction of keto groups to hydroxyl groups.

    Substitution: Replacement of specific functional groups with others to modify the compound’s properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of ivermectin, each with specific modifications to enhance their biological activity .

Scientific Research Applications

7-O-Methyl ivermectin B1A has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and modification of macrolide antibiotics.

    Biology: Investigated for its effects on various biological systems, including its antiparasitic activity.

    Medicine: Explored for its potential use in treating parasitic infections and other diseases.

    Industry: Used in the development of new insecticides and antiparasitic agents

Mechanism of Action

7-O-Methyl ivermectin B1A exerts its effects by binding selectively and with high affinity to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells. This binding induces irreversible channel opening, leading to hyperpolarization and paralysis of the affected cells. The compound also interacts with other neurotransmitter receptors, including GABA, histamine, and pH-sensitive receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific modifications, which enhance its biological activity and make it suitable for a wider range of applications compared to its parent compound and other derivatives .

Properties

Molecular Formula

C49H76O14

Molecular Weight

889.1 g/mol

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-hydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C49H76O14/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(60-40-23-38(54-10)45(32(8)58-40)61-39-22-37(53-9)42(51)31(7)57-39)27(3)14-13-15-33-25-56-46-41(50)30(6)20-36(47(52)59-35)49(33,46)55-11/h13-16,20,26-27,29,31-32,34-46,50-51H,12,17-19,21-25H2,1-11H3/b14-13+,28-16+,33-15+/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41+,42-,43-,44+,45-,46+,48+,49+/m0/s1

InChI Key

AMYMNGXADZZKER-BVULNTBZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)OC)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)OC)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Origin of Product

United States

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